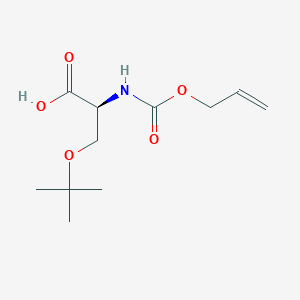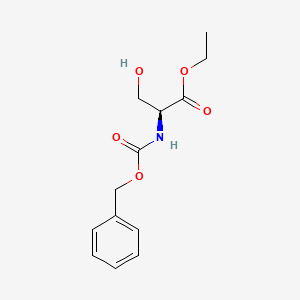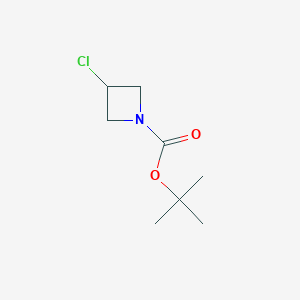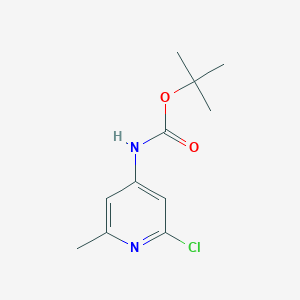
Tert-butyl 6-bromo-4-methylpyridin-2-ylcarbamate
概要
説明
Tert-butyl 6-bromo-4-methylpyridin-2-ylcarbamate: is an organic compound with the molecular formula C11H15BrN2O2 It is a derivative of pyridine, featuring a bromine atom at the 6th position, a methyl group at the 4th position, and a tert-butyl carbamate group at the 2nd position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 6-bromo-4-methylpyridin-2-ylcarbamate typically involves the following steps:
Bromination: The starting material, 4-methylpyridine, undergoes bromination at the 6th position using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.
Carbamoylation: The brominated intermediate is then reacted with tert-butyl isocyanate in the presence of a base such as triethylamine to form the final product, this compound.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity.
化学反応の分析
Types of Reactions:
Substitution Reactions: Tert-butyl 6-bromo-4-methylpyridin-2-ylcarbamate can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Coupling Reactions: It can also be involved in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by an aryl or vinyl group in the presence of a palladium catalyst.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide under mild to moderate conditions.
Suzuki-Miyaura Coupling: Arylboronic acids, palladium catalysts, and bases such as potassium carbonate in an organic solvent like tetrahydrofuran (THF).
Major Products:
Substitution Products: Depending on the nucleophile used, products can include azides, thiols, or ethers.
Coupling Products: Aryl or vinyl-substituted pyridines.
科学的研究の応用
Chemistry:
Building Block: Tert-butyl 6-bromo-4-methylpyridin-2-ylcarbamate is used as a building block in the synthesis of more complex organic molecules.
Catalysis: It serves as a precursor in catalytic reactions, particularly in the formation of carbon-carbon bonds.
Biology and Medicine:
Drug Development: The compound is explored for its potential in drug development, particularly as a scaffold for designing new pharmaceuticals.
Biological Probes: It is used in the development of biological probes for studying enzyme activities and cellular processes.
Industry:
Material Science: The compound is investigated for its applications in material science, including the development of novel polymers and coatings.
作用機序
The mechanism of action of tert-butyl 6-bromo-4-methylpyridin-2-ylcarbamate depends on its specific application. In catalytic reactions, it acts as a ligand or intermediate, facilitating the formation of new chemical bonds. In biological systems, it may interact with specific enzymes or receptors, modulating their activity through covalent or non-covalent interactions.
類似化合物との比較
Tert-butyl 6-chloro-4-methylpyridin-2-ylcarbamate: Similar structure but with a chlorine atom instead of bromine.
Tert-butyl 6-fluoro-4-methylpyridin-2-ylcarbamate: Similar structure but with a fluorine atom instead of bromine.
Tert-butyl 6-iodo-4-methylpyridin-2-ylcarbamate: Similar structure but with an iodine atom instead of bromine.
Uniqueness:
Reactivity: The bromine atom in tert-butyl 6-bromo-4-methylpyridin-2-ylcarbamate provides a balance between reactivity and stability, making it suitable for various chemical transformations.
Versatility: The compound’s structure allows for diverse modifications, making it a versatile building block in synthetic chemistry.
特性
IUPAC Name |
tert-butyl N-(6-bromo-4-methylpyridin-2-yl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN2O2/c1-7-5-8(12)13-9(6-7)14-10(15)16-11(2,3)4/h5-6H,1-4H3,(H,13,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHYGTBOYLFFDIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1)Br)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
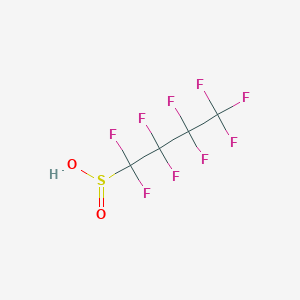
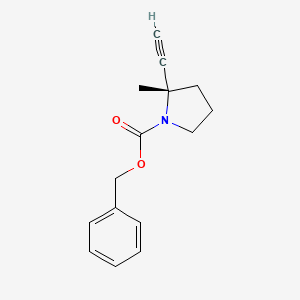
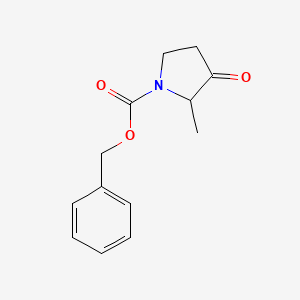
![tert-Butyl N-[(2S)-4,4,4-trifluoro-1-hydroxybutan-2-yl]carbamate](/img/structure/B8147425.png)
![[2-(4-Bromo-pyrazol-1-yl)-ethyl]-carbamic acid benzyl ester](/img/structure/B8147426.png)
![1,3-Dibromobicyclo[1.1.1]pentane](/img/structure/B8147434.png)



